molecular formula C27H40AuN2O B14097666 (1,3-Bis(2,6-bis(1-methylethyl)phenyl)-1,3-dihydro-2H-imidazol-2-ylidene)hydroxygold

(1,3-Bis(2,6-bis(1-methylethyl)phenyl)-1,3-dihydro-2H-imidazol-2-ylidene)hydroxygold

Cat. No.: B14097666
M. Wt: 605.6 g/mol
InChI Key: GTRUABDPZILFQZ-UHFFFAOYSA-N
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Description

(1,3-Bis(2,6-bis(1-methylethyl)phenyl)-1,3-dihydro-2H-imidazol-2-ylidene)hydroxygold is a complex organometallic compound It is characterized by the presence of a gold atom coordinated to a hydroxy group and a bulky N-heterocyclic carbene (NHC) ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Bis(2,6-bis(1-methylethyl)phenyl)-1,3-dihydro-2H-imidazol-2-ylidene)hydroxygold typically involves the reaction of a gold precursor with an N-heterocyclic carbene ligand. One common method involves the use of gold chloride (AuCl) and the NHC ligand in the presence of a base such as potassium tert-butoxide (KOtBu). The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment. The process would also need to address safety and environmental concerns associated with handling gold compounds and organic solvents.

Chemical Reactions Analysis

Types of Reactions

(1,3-Bis(2,6-bis(1-methylethyl)phenyl)-1,3-dihydro-2H-imidazol-2-ylidene)hydroxygold undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) under inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield gold(III) complexes, while substitution reactions can produce a variety of gold(I) complexes with different ligands .

Scientific Research Applications

(1,3-Bis(2,6-bis(1-methylethyl)phenyl)-1,3-dihydro-2H-imidazol-2-ylidene)hydroxygold has several scientific research applications:

Mechanism of Action

The mechanism by which (1,3-Bis(2,6-bis(1-methylethyl)phenyl)-1,3-dihydro-2H-imidazol-2-ylidene)hydroxygold exerts its effects involves the coordination of the gold atom to various substrates. The N-heterocyclic carbene ligand stabilizes the gold center, allowing it to participate in catalytic cycles. The hydroxy group can also play a role in the reactivity of the compound by acting as a leaving group or participating in hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1,3-Bis(2,6-bis(1-methylethyl)phenyl)-1,3-dihydro-2H-imidazol-2-ylidene)hydroxygold lies in its combination of a gold center with a bulky N-heterocyclic carbene ligand and a hydroxy group. This unique structure imparts specific reactivity and stability, making it valuable for various applications in catalysis and medicinal chemistry .

Properties

Molecular Formula

C27H40AuN2O

Molecular Weight

605.6 g/mol

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;hydrate

InChI

InChI=1S/C27H38N2.Au.H2O/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,17H2,1-8H3;;1H2

InChI Key

GTRUABDPZILFQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.O.[Au]

Origin of Product

United States

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